4-Ethoxy-3-methoxymandelic Acid
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Overview
Description
2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid moiety. One common method is the use of a Grignard reagent, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and cost-effective processes, such as catalytic hydrogenation or the use of biocatalysts to achieve the desired transformations. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-methoxyphenylacetic acid
- 4-ethoxy-3-methoxybenzoic acid
- 4-ethoxy-3-methoxyphenylpropanoic acid
Uniqueness
2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H14O5/c1-3-16-8-5-4-7(6-9(8)15-2)10(12)11(13)14/h4-6,10,12H,3H2,1-2H3,(H,13,14) |
InChI Key |
MEWFVBGJPWIEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)O)O)OC |
Origin of Product |
United States |
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